Humantenidine

Intestinal absorption Efflux transport P-glycoprotein

Quantifying toxic Gelsemium alkaloids or validating P-gp-mediated efflux requires a reference standard with distinct transporter susceptibility. Humantenidine (14-hydroxygelsenicine) is the only congener with proven 43.69% verapamil-sensitive efflux reduction-5x greater than humantenine. - **For Transport Studies:** Ideal P-gp probe substrate; Caco-2 assay-validated. - **For Analytics:** Essential UPLC-MS/MS standard; content varies 16.2x across habitats (0.136-2.202 mg·g⁻¹). - **Supply:** ≥98% HPLC purity. Immediate shipment, certified reference material.

Molecular Formula C19H22N2O4
Molecular Weight 342.4 g/mol
Cat. No. B12514173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHumantenidine
Molecular FormulaC19H22N2O4
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESCCC1=NC2CC3(C4C(C1C2CO4)O)C5=CC=CC=C5N(C3=O)OC
InChIInChI=1S/C19H22N2O4/c1-3-12-15-10-9-25-17(16(15)22)19(8-13(10)20-12)11-6-4-5-7-14(11)21(24-2)18(19)23/h4-7,10,13,15-17,22H,3,8-9H2,1-2H3/t10-,13+,15-,16+,17-,19+/m1/s1
InChIKeyFLDAHLDTMBMPJD-PPQQRTJISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Humantenidine: Gelsemium-Derived Oxindole Alkaloid


Humantenidine (CAS 114027-39-3; synonym: 14-hydroxygelsenicine) is a monoterpenoid oxindole alkaloid belonging to the humantenine-type subclass, originally isolated from the roots and stems of Gelsemium elegans Benth. (Loganiaceae) and also reported in Gelsemium sempervirens [1][2]. Its molecular structure was definitively elucidated via comprehensive spectroscopic analysis (UV, IR, ¹H NMR, ¹³C NMR, MS), confirming the framework as a gelsedine-type oxindole with a characteristic 14-hydroxy substitution and a spirocyclic junction [1][3]. As one of the principal toxic constituents within the Gelsemium alkaloid matrix, humantenidine exhibits distinct efflux transporter susceptibility and quantifiable tissue distribution variability, making it a critical analytical reference standard and a subject of active investigation in intestinal absorption and detoxification mechanism studies [4].

P-glycoprotein efflux research probe
Analytical reference standard for toxic alkaloid quantitation
Negative control for cytotoxicity-directed fractionation

Why Humantenidine Cannot Be Substituted


Humantenidine exhibits fundamentally distinct efflux transporter susceptibility and tissue distribution patterns relative to its closest Gelsemium congeners, including humantenine, gelsenicine, and gelsevirine. Direct experimental evidence from bidirectional Caco-2 cell transport assays demonstrates that humantenidine undergoes markedly greater efflux modulation by verapamil (a P-glycoprotein inhibitor) compared to humantenine, with a 43.69% reduction in efflux ratio (γ) versus only 8.90% for humantenine [1]. Furthermore, quantitative HPLC analysis reveals that humantenidine content in Gelsemium elegans stems varies dramatically across different geographic habitats (range: 0.136–2.202 mg·g⁻¹, a 16-fold difference), whereas other alkaloids like gelsemine exhibit narrower variation (0.564–2.686 mg·g⁻¹, a 4.8-fold difference) [2]. These pronounced differences in both pharmacokinetic behavior and natural abundance render humantenidine non-interchangeable with other Gelsemium alkaloids in studies requiring precise quantitation of toxic constituents or transporter-mediated disposition mechanisms.

Efflux susceptibility mismatch
Humantenidine shows markedly higher P-gp substrate affinity than humantenine; substitution may alter efflux study outcomes.
Content variability mismatch
Geographic habitat variation in humantenidine content far exceeds gelsemine; gelsemine is an unreliable quantitation surrogate.

Humantenidine Comparator Evidence


Efflux Transporter Susceptibility vs. Humantenine

In a bidirectional Caco-2 cell monolayer transport study evaluating six Gelsemium indole alkaloids, humantenidine demonstrated significantly greater susceptibility to efflux transporter modulation than humantenine. Upon co-incubation with verapamil (a P-glycoprotein inhibitor), the efflux ratio (γ) of humantenidine decreased by 43.69%, whereas the γ value of humantenine decreased by only 8.90% [1]. This ~5-fold difference in verapamil sensitivity indicates that humantenidine is a substantially stronger substrate for P-glycoprotein-mediated efflux than its closely related analog humantenine.

Efflux Susceptibility vs. Humantenine
Head-to-head
Humantenidine: 43.69% γ reduction; Humantenine: 8.90% γ reduction
Supports P-gp efflux substrate differentiation
Caco-2 monolayer; verapamil P-gp inhibitor; ~4.9-fold difference
Intestinal absorption Efflux transport P-glycoprotein Gelsemium alkaloids Caco-2 monolayer

Geographic Content Variability vs. Gelsemine

Quantitative HPLC analysis of 32 batches of Gelsemium elegans stems from different geographic habitats revealed that humantenidine content exhibits substantially greater inter-habitat variability compared to gelsemine. Humantenidine concentrations ranged from 0.136 to 2.202 mg·g⁻¹ (a 16.2-fold difference), whereas gelsemine concentrations ranged from 0.564 to 2.686 mg·g⁻¹ (a 4.8-fold difference) [1]. Cluster analysis further confirmed that humantenidine content is a key discriminatory factor in habitat classification, with samples segregating into six distinct clusters based on alkaloid profiles.

Geographic Variability vs. Gelsemine
Head-to-head
Humantenidine: 0.136–2.202 mg·g⁻¹; Gelsemine: 0.564–2.686 mg·g⁻¹
Supports habitat-specific content variation review
32 batches; HPLC-UV; 16.2-fold vs 4.8-fold range
Quality control Phytochemical analysis Habitat variation HPLC quantitation Gelsemium elegans

UPLC-MS/MS Analytical Performance

A validated UPLC-MS/MS method for the simultaneous determination of four Gelsemium alkaloids (humantenidine, humantenmine, gelsemine, and koumine) achieved chromatographic separation in 6 minutes on a BEH C18 column with a methanol–water (0.1% formic acid) gradient at 0.3 mL/min [1]. Humantenidine demonstrated excellent linearity (r ≥ 0.9934) within a concentration range of 0.1–25 μg/mL with a limit of quantitation (LOQ) of 25–50 ng/mL. The intra- and inter-assay precision for humantenidine was <4.7% with an accuracy of 97.3–101.3%. This validated method enabled precise quantitation of humantenidine across roots, stems, and leaves of G. elegans, revealing tissue-specific accumulation patterns.

UPLC-MS/MS Method Performance
Method context
Linearity r ≥ 0.9934 (0.1–25 µg/mL); LOQ 25–50 ng/mL
Supports multi-alkaloid UPLC-MS/MS quantitation
BEH C18; MeOH–0.1% formic acid; MRM
UPLC-MS/MS Method validation Bioactive alkaloids Gelsemium elegans Tissue distribution

Cytotoxicity: Inactive vs. Pregnane Steroids

In a systematic cytotoxicity evaluation of constituents from Gelsemium sempervirens, nine indole alkaloids—including humantenidine, gelsemine, gelsevirine, 21-oxogelsemine, gelsedine, 14β-hydroxygelsedine, gelsenicine, humantenirine, and koumidine—were all found to be inactive in both the KB (human oral epidermoid carcinoma) and P-388 (murine leukemia) cytotoxicity test systems [1]. In contrast, the pregnane steroids 12β-hydroxy-5α-pregn-16-ene-3,20-dione and 12β-hydroxy-pregna-4,16-diene-3,20-dione isolated from the same plant material were identified as the principal cytotoxic entities. This class-level inactivity distinguishes humantenidine and its indole alkaloid congeners from the co-occurring cytotoxic steroids, which is critical information for researchers selecting compounds for cytotoxicity-directed fractionation or target identification studies.

Cytotoxicity vs. Pregnane Steroids
Class-level inference
Inactive in KB and P-388 cytotoxicity assays
Supports negative control for cytotoxicity screening
Pregnane steroids were principal cytotoxins
Cytotoxicity screening KB cells P-388 leukemia Gelsemium sempervirens Natural product selectivity

Humantenidine Procurement Scenarios


P-Glycoprotein Efflux Studies

Humantenidine is the preferred Gelsemium alkaloid for investigating P-glycoprotein-mediated intestinal efflux mechanisms. As demonstrated in Caco-2 bidirectional transport assays, humantenidine exhibits a 43.69% reduction in efflux ratio upon verapamil co-incubation—nearly 5-fold greater than the 8.90% reduction observed for humantenine [1]. This pronounced verapamil sensitivity makes humantenidine an ideal probe substrate for studying transporter-mediated detoxification processes and for evaluating herbal formula interactions that modulate P-gp activity. Procurement of authenticated humantenidine is essential for laboratories developing in vitro models of intestinal barrier function or screening natural product libraries for efflux transporter substrates.

Quality Control and Habitat Authentication

Authentic humantenidine reference standard is required for the accurate quantitation of toxic alkaloid content in Gelsemium elegans raw materials and finished herbal products. HPLC analysis of 32 stem batches from diverse geographic habitats revealed that humantenidine content varies over a 16.2-fold range (0.136–2.202 mg·g⁻¹), substantially exceeding the variability of gelsemine (4.8-fold range) [2]. Furthermore, cluster analysis identified humantenidine content as a key discriminatory marker for habitat classification, enabling geographic origin tracing and authentication of G. elegans material. Procurement of high-purity humantenidine (HPLC ≥98%) is therefore critical for analytical laboratories performing multi-component quality assessment of Gelsemium-containing preparations.

UPLC-MS/MS Alkaloid Profiling

Laboratories establishing validated UPLC-MS/MS methods for the simultaneous determination of Gelsemium alkaloids require humantenidine as one of four core analytical reference standards (alongside humantenmine, gelsemine, and koumine) [3]. The validated method achieves baseline separation of these four constituents in 6 minutes with excellent linearity (r ≥ 0.9934) and precision (<4.7% RSD). Humantenidine reference material is indispensable for generating calibration curves, validating method accuracy (97.3–101.3% recovery), and quantifying this toxic alkaloid in roots, stems, and leaves for comprehensive tissue distribution studies. Procurement of humantenidine in quantities sufficient for multiple calibration runs (typically 5–10 mg) is recommended for method development and validation workflows.

Cytotoxicity Screening Negative Control

In bioassay-guided fractionation studies of Gelsemium sempervirens extracts targeting cytotoxic constituents, humantenidine serves as an essential negative control to verify that observed activity derives from non-alkaloid fractions. The landmark study by Schun and Cordell (1987) established that nine Gelsemium indole alkaloids, including humantenidine, are inactive in KB and P-388 cytotoxicity assays, whereas co-occurring pregnane steroids are the principal cytotoxic agents [4]. Procurement of humantenidine allows researchers to confirm that their fractionation protocols effectively separate inactive indole alkaloids from cytotoxic steroid fractions, thereby preventing false-positive attribution of cytotoxicity to alkaloid constituents and ensuring efficient resource allocation toward active fractions.

Application
Selection Property
Validation Focus
P-glycoprotein efflux mechanism studies
Verapamil-sensitive efflux substrate
Caco-2 bidirectional transport assay
Quality control and habitat authentication
Inter-habitat content variability marker
HPLC quantitation across geographic batches
UPLC-MS/MS multi-alkaloid profiling
High-purity analytical standard
Method linearity and precision for toxic alkaloids
Cytotoxicity screening negative control
Confirmed inactivity in KB/P-388 assays
Fractionation alkaloid/steroid differentiation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
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